
1-tert-Butyl-4-(dichloromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-(dichloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a dichloromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(dichloromethoxy)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-(dichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation Reactions: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The dichloromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated or demethoxylated products.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-(dichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-(dichloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl group and dichloromethoxy group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The pathways involved include the formation of carbocations and subsequent stabilization through resonance .
Comparación Con Compuestos Similares
tert-Butylbenzene: Lacks the dichloromethoxy group, making it less reactive in certain substitution reactions.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups, leading to different steric and electronic effects.
Chlorobenzene: Contains a single chlorine substituent, affecting its reactivity and applications.
Uniqueness: 1-tert-Butyl-4-(dichloromethoxy)benzene is unique due to the combination of the tert-butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
104392-34-9 |
|---|---|
Fórmula molecular |
C11H14Cl2O |
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(dichloromethoxy)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3 |
Clave InChI |
RUNGKFJWCWHBCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


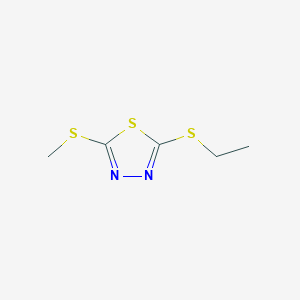
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
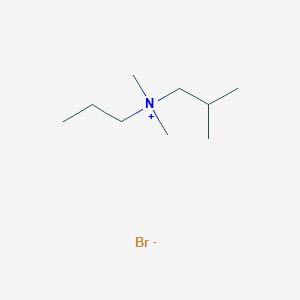
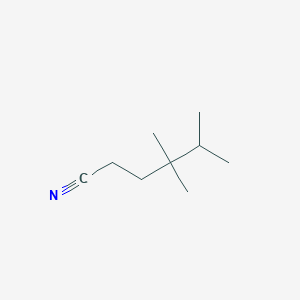

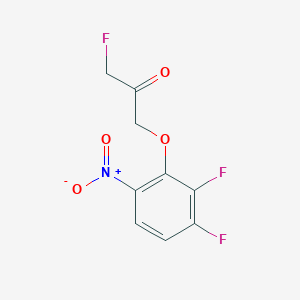

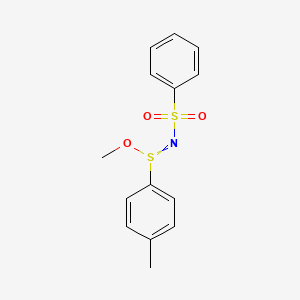
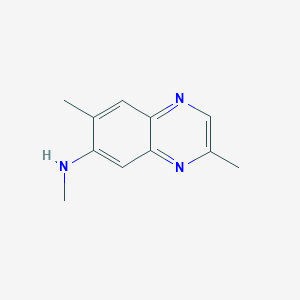
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
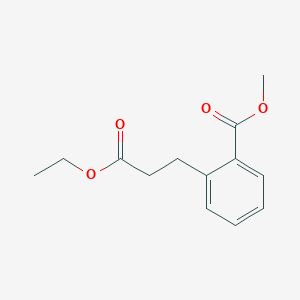
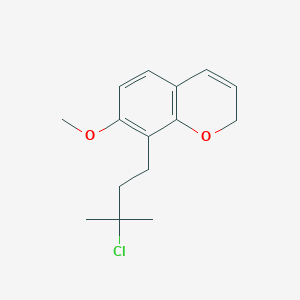
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)

